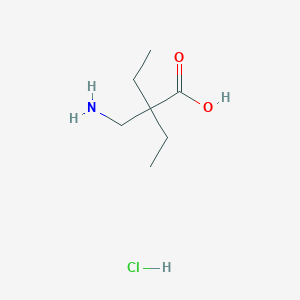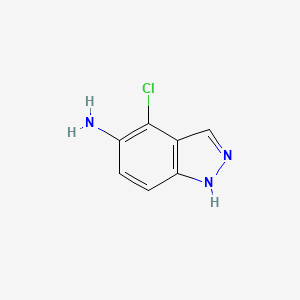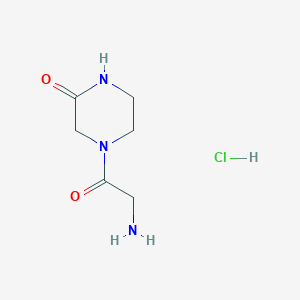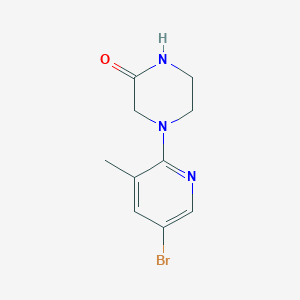![molecular formula C10H10N2O3 B1373479 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol CAS No. 1094409-91-2](/img/structure/B1373479.png)
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Overview
Description
“4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a chemical compound with the CAS Number: 1094409-91-2 . It has a molecular weight of 206.2 and is typically stored at room temperature . The compound is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 206.2 .Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
Antimicrobial and Antifungal Assessment : 1,2,4-oxadiazole compounds have been synthesized and evaluated for their antimicrobial and antifungal properties. The structural analysis and activity assessment indicate their potential application in pharmaceuticals and agrochemical products (Krishna et al., 2015).
Anticancer Activity : Novel derivatives of 1,2,4-oxadiazole have been synthesized and tested for anticancer activity against human cancer cell lines. The synthesis approach and the subsequent biological evaluation underline the compound's relevance in cancer research and potential therapeutic applications (Yakantham et al., 2019).
Antibacterial Properties : The antibacterial properties of 1,2,4-oxadiazole derivatives have been explored, demonstrating their effectiveness against various bacterial strains. This highlights the compound's significance in addressing bacterial infections and its potential in antibiotic development (Kakanejadifard et al., 2013).
Chemical Properties and Molecular Docking
Molecular Docking and Quantum Chemical Calculations : Detailed molecular structure analysis and docking studies have been conducted to understand the interaction of 1,2,4-oxadiazole derivatives with biological targets. These studies are crucial for drug design and understanding the compound's mechanism of action (Viji et al., 2020).
Chemosensors Development : The compound's ability to act as a chemosensor, especially for fluoride ions, has been studied. This application is significant in chemical sensing and environmental monitoring (Ma et al., 2013).
Pharmacological and Toxicity Assessment
Computational and Pharmacological Evaluation : The compound has been evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such comprehensive assessments are vital for understanding the compound's safety profile and therapeutic potential (Faheem, 2018).
Nematocidal Activity : The synthesis of 1,2,4-oxadiazole derivatives and their nematocidal activities against Bursaphelenchus xylophilus highlight the compound's application in agriculture and pest control (Liu et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown potential as anti-bacterial, anti-viral, and anti-leishmanial agents .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with their targets in a way that results in their broad-spectrum biological activities .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazole derivatives have been studied in general .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting they have significant molecular and cellular effects .
properties
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCQDMAPNILRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)








![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)
![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)